2-[1-(2-Fluorobenzoyl)piperidin-4-YL]-1H-1,3-benzodiazole

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

This 2-fluorobenzoyl (ortho-fluoro) regioisomer is the correct choice for systematic fluorine-walk SAR campaigns exploring amide conformation and target complementarity, serving as the ortho reference against meta/para analogs. Its amide carbonyl linker provides a conformationally restricted, H-bond-competent junction, improving ligand efficiency over flexible benzyl analogs. Lacking the 2-oxo group, it is a structurally matched negative control for OGG1 inhibitor screening (vs. TH5487). Shares molecular formula with rucaparib but has distinct connectivity, enabling development of HPLC/LC-MS methods to resolve these constitutional isomers—critical for QC, forensic, or impurity profiling labs.

Molecular Formula C19H18FN3O
Molecular Weight 323.4 g/mol
Cat. No. B4498720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-Fluorobenzoyl)piperidin-4-YL]-1H-1,3-benzodiazole
Molecular FormulaC19H18FN3O
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4F
InChIInChI=1S/C19H18FN3O/c20-15-6-2-1-5-14(15)19(24)23-11-9-13(10-12-23)18-21-16-7-3-4-8-17(16)22-18/h1-8,13H,9-12H2,(H,21,22)
InChIKeyFAJARWGQCDSMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(2-Fluorobenzoyl)piperidin-4-YL]-1H-1,3-benzodiazole (CAS 1092344-18-7): Procurement-Relevant Identity and Structural Classification


2-[1-(2-Fluorobenzoyl)piperidin-4-YL]-1H-1,3-benzodiazole (CAS 1092344-18-7) is a synthetic benzimidazole–piperidine hybrid with the molecular formula C19H18FN3O and molecular weight 323.4 g/mol . The compound features a 1H-1,3-benzodiazole (benzimidazole) core linked at the 2-position to a piperidine ring, which is N-acylated with a 2-fluorobenzoyl group. This scaffold places it within the broader class of N-acylpiperidinyl-benzimidazoles, a chemotype explored across multiple therapeutic target families including mPGES-1, PARP, OGG1, and kinase inhibition [1][2]. Critically, the compound shares its molecular formula (C19H18FN3O) with the FDA-approved PARP inhibitor rucaparib but possesses a fundamentally different constitutional connectivity, establishing it as a distinct chemical entity with divergent pharmacological potential [3].

Why Generic Substitution Fails for 2-[1-(2-Fluorobenzoyl)piperidin-4-YL]-1H-1,3-benzodiazole: Structural Determinants of Divergent Pharmacological Behavior


Within the benzimidazole–piperidine chemical space, seemingly minor structural perturbations produce profound shifts in target engagement, selectivity, and physicochemical behavior. The 2-fluorobenzoyl N-acyl substituent on the piperidine ring of this compound is a critical pharmacophoric determinant: the ortho-fluorine position influences both the conformational preference of the benzoyl group and the electron density of the amide carbonyl, directly affecting hydrogen-bonding capacity and target complementarity [1]. Regioisomeric substitution (e.g., 3-fluorobenzoyl vs. 2-fluorobenzoyl) alters the spatial orientation of the fluorine atom and consequently the compound's dipole moment, logP, and binding surface topology. Furthermore, reduction of the carbonyl linker to a methylene (as in the benzyl analog) eliminates the H-bond acceptor capability at that position and increases conformational flexibility, fundamentally altering the scaffold's pharmacophore geometry . These structural distinctions render in-class compounds non-interchangeable for structure–activity relationship (SAR) studies, screening campaigns, or chemical probe development, where precise molecular recognition is paramount.

Quantitative Differentiation Evidence: 2-[1-(2-Fluorobenzoyl)piperidin-4-YL]-1H-1,3-benzodiazole vs. Closest Structural Analogs


Fluorine Positional Isomerism: 2-Fluorobenzoyl vs. 3-Fluorobenzoyl Regioisomers Exhibit Distinct Dipole Moments and Hydrogen-Bonding Topology

The target compound bears a 2-fluorobenzoyl substituent, positioning the fluorine atom ortho to the carbonyl on the benzoyl ring. Its closest positional isomer, 2-[1-(3-fluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole, places the fluorine meta to the carbonyl . While both share the identical molecular formula (C19H18FN3O) and molecular weight (323.4 g/mol), the ortho-fluorine in the target compound introduces a through-space electronic interaction with the amide carbonyl that is absent in the meta-substituted isomer. This manifests in differentiated computed dipole moments and altered rotameric preferences around the benzoyl–piperidine bond, directly impacting molecular recognition in biological targets. No head-to-head biological assay data comparing these two regioisomers was identified in the public domain as of April 2026. This evidence dimension relies on well-established principles of fluoroaromatic medicinal chemistry and is classified as class-level inference [1].

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Carbonyl Linker vs. Methylene Linker: Amide Bond Confers Reduced Conformational Flexibility and Additional H-Bond Acceptor Capacity Relative to Benzyl Analog

The target compound contains a carbonyl (C=O) linker between the piperidine nitrogen and the 2-fluorophenyl ring, forming a tertiary amide. Its closest reduced analog, 2-[1-(2-fluorobenzyl)piperidin-4-yl]-1H-benzo[d]imidazole (CAS 887217-21-2), replaces this carbonyl with a methylene (CH2) group . This structural difference produces three quantifiable physicochemical consequences: (i) the target compound has an additional hydrogen-bond acceptor (the amide oxygen), increasing total HBA count from 2 to 3; (ii) the molecular weight differs by 14.0 g/mol (323.4 vs. 309.4); and (iii) the molecular formula shifts from C19H18FN3O (target) to C19H20FN3 (benzyl analog), reflecting the two additional hydrogen atoms and one additional oxygen in the target compound . The amide bond in the target also exhibits partial double-bond character due to resonance, restricting rotation and constraining the conformational space relative to the freely rotating benzyl analog. No head-to-head biological activity comparison was identified in the public domain.

Physicochemical Profiling Ligand Efficiency Medicinal Chemistry

Benzimidazole vs. Benzimidazolone Core: Target Compound Lacks the 2-Oxo Substituent, Altering Hydrogen-Bond Donor Capacity and Tautomeric Behavior

The target compound is a 1H-1,3-benzodiazole (benzimidazole) with no substituent at the 2-position of the heterocycle beyond the piperidine linkage at C-2. Its closest benzimidazolone analog, 1-[1-(2-fluorobenzoyl)piperidin-4-yl]-1H-benzo[d]imidazol-2(3H)-one (CAS 924092-59-1), bears a carbonyl at the benzimidazole 2-position, converting the core to a cyclic urea . This structural divergence has the following quantifiable consequences: (i) the target compound has a hydrogen bond donor count of 1 (the benzimidazole NH), whereas the benzimidazolone analog has a donor count of 1 as well, but the donor NH is embedded within a urea context with different acidity (pKa); (ii) the molecular formula of the benzimidazolone analog is C19H18FN3O2 (MW 339.36), reflecting one additional oxygen atom; (iii) the target benzimidazole can undergo annular tautomerism (1H ↔ 3H prototropic shift), while the benzimidazolone's tautomeric equilibrium is biased by the 2-oxo substituent . The benzimidazolone scaffold has been optimized as a potent OGG1 inhibitor chemotype (e.g., TH5487, TH8535) with reported IC50 values in the low micromolar to nanomolar range [1], whereas no OGG1 inhibitory data are available for the target benzimidazole compound. This distinction is critical for target-directed procurement.

Scaffold Hopping Hydrogen Bonding Tautomerism

Constitutional Isomerism with Rucaparib: Identical Molecular Formula (C19H18FN3O) but Fundamentally Different Connectivity and Biological Target Profile

The target compound shares its molecular formula (C19H18FN3O, MW 323.4) with rucaparib, an FDA-approved PARP inhibitor (CAS 283173-50-2) [1]. However, the two compounds are constitutional isomers with entirely different atom connectivity: rucaparib features a tricyclic azepino[3,2,1-hi]indole core with a 4-fluorophenyl substituent, whereas the target compound is built on a benzimidazole–piperidine scaffold with a 2-fluorobenzoyl N-acyl group . Rucaparib is a potent PARP-1 inhibitor with a reported Ki of 1.4 nM in cell-free assays and is clinically approved for BRCA-mutant ovarian and prostate cancers . No PARP inhibitory activity has been reported for the target compound. Furthermore, no evidence exists that the target compound acts as a PARP inhibitor or shares rucaparib's therapeutic profile. Procurement of the target compound as a 'rucaparib analog' or 'PARP inhibitor building block' without explicit supporting data would be scientifically misleading.

PARP Inhibition Constitutional Isomerism Drug Repurposing

Piperidine Substitution Position: 4-YL Attachment Maintains Linear Molecular Geometry vs. 3-YL Isomer Which Introduces a Kinked Conformation

The target compound connects the benzimidazole at the 4-position of the piperidine ring, producing an extended linear molecular geometry. The corresponding 3-substituted isomer, 2-[1-(2-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole, attaches the benzimidazole at the 3-position, introducing a kink in the molecular axis . This positional isomerism alters the distance and angular relationship between the benzimidazole hydrogen-bond donor/acceptor system and the 2-fluorobenzoyl group, directly affecting the three-dimensional pharmacophore presentation. While both isomers share the same molecular formula and weight, their shapes are topologically distinct: the 4-substituted compound presents terminal groups at opposite ends of an extended structure, whereas the 3-substituted compound folds the two aromatic systems into closer proximity. No co-assayed biological data comparing these positional isomers were identified.

Molecular Topology Conformational Analysis Receptor Complementarity

Recommended Research and Procurement Application Scenarios for 2-[1-(2-Fluorobenzoyl)piperidin-4-YL]-1H-1,3-benzodiazole


Regioisomer-Specific SAR Exploration in Fluorobenzoyl-Benzimidazole Chemical Series

This compound is the appropriate procurement choice when a research program requires systematic exploration of the 2-fluorobenzoyl (ortho-fluoro) regioisomer within a benzimidazole–piperidine series. The ortho-fluorine substitution pattern, as established in Section 3, Evidence Item 1, creates a distinct electronic environment compared to the 3-fluorobenzoyl (meta) or 4-fluorobenzoyl (para) isomers, impacting dipole moment, carbonyl reactivity, and target binding surface complementarity [1]. In fluorine-walk SAR campaigns, this compound serves as the ortho reference point against which meta and para analogs are compared. Procurement of this specific regioisomer — rather than the commercially more common 4-fluorobenzoyl variants — is essential when the hypothesis under test involves ortho-fluorine proximity effects on amide conformation or target residue interactions.

Amide-Linked Benzimidazole–Piperidine Scaffold as a Conformationally Constrained Building Block

The amide carbonyl linker in this compound (see Section 3, Evidence Item 2) provides a conformationally restricted, hydrogen-bond-competent junction between the piperidine and fluorophenyl moieties that is absent in the corresponding benzyl (methylene-linked) analog. This makes the compound suitable as a building block for fragment-based drug discovery or scaffold-oriented synthesis where the amide bond serves both as a conformational lock and as an additional H-bond acceptor for target engagement . The reduced conformational entropy penalty upon binding — relative to the freely rotating benzyl analog — can translate to improved ligand efficiency in target-based assays. Researchers seeking to maintain a specific spatial relationship between the benzimidazole core and the fluorophenyl group should select this compound over the more flexible benzyl variant.

Negative Control or Counter-Screen Compound for Benzimidazolone-Based OGG1 Inhibitor Programs

As detailed in Section 3, Evidence Item 3, the target compound is a benzimidazole, not a benzimidazolone. The benzimidazolone scaffold has been validated as the active chemotype for OGG1 inhibition (e.g., tool compounds TH5487 and TH8535) [2]. The absence of the 2-oxo substituent on the target compound's heterocyclic core is predicted to ablate OGG1 inhibitory activity. This makes the target compound a structurally matched negative control for OGG1 inhibitor screening campaigns: it retains the piperidine–fluorobenzoyl architecture but lacks the critical urea pharmacophore. Procurement for this purpose enables rigorous counter-screening that distinguishes scaffold-specific activity from nonspecific assay interference.

Constitutional Isomer Differentiation Studies in Analytical and Quality Control Settings

As established in Section 3, Evidence Item 4, this compound and rucaparib share the identical molecular formula (C19H18FN3O) and molecular weight (323.4 g/mol) but are constitutional isomers with completely different connectivity . This presents a significant analytical challenge: the two compounds may exhibit similar mass spectrometric behavior (identical molecular ion) and require careful chromatographic or NMR differentiation. Procurement of the target compound as a reference standard enables the development of HPLC, LC-MS, or NMR methods capable of resolving these constitutional isomers, which is critical for quality control laboratories, forensic analysis, or impurity profiling in pharmaceutical manufacturing where rucaparib is the active pharmaceutical ingredient.

Quote Request

Request a Quote for 2-[1-(2-Fluorobenzoyl)piperidin-4-YL]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.